Methyl 8-methylnona-4,8-dienoate
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Overview
Description
Methyl 8-methylnona-4,8-dienoate is an organic compound with the molecular formula C11H18O2. It belongs to the class of fatty acid methyl esters, which are compounds containing a fatty acid that is esterified with a methyl group. This compound is characterized by the presence of a methyl group at the 8th position and a double bond at the 4th and 8th positions of the nonanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-methylnona-4,8-dienoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methylnona-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 8-methylnonanoic acid or 8-methylnonanone.
Reduction: Methyl 8-methylnonanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methylnona-4,8-dienoate has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fatty acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects or as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 8-methylnona-4,8-dienoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may be metabolized by enzymes such as esterases, leading to the release of the corresponding acid and alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 8-methyl-nonanoate: Similar in structure but lacks the double bonds present in methyl 8-methylnona-4,8-dienoate.
Methyl 4,8-decadienoate: Contains a similar ester group but has a different carbon chain length and double bond positions.
Uniqueness
This compound is unique due to its specific double bond positions and the presence of a methyl group at the 8th position. These structural features influence its reactivity and applications, distinguishing it from other fatty acid methyl esters.
Properties
CAS No. |
92912-10-2 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 8-methylnona-4,8-dienoate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-5H,1,6-9H2,2-3H3 |
InChI Key |
JBGKMJWXISZDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC=CCCC(=O)OC |
Origin of Product |
United States |
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